molecular formula C16H18N4O4S2 B2364686 N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1021252-98-1

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2364686
CAS No.: 1021252-98-1
M. Wt: 394.46
InChI Key: AFDSFNZUPJXMNE-UHFFFAOYSA-N
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Description

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methylthio group and a benzamide moiety linked to a morpholinosulfonyl group. The distinct chemical properties of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The methylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyridazine derivative. The benzamide moiety is then attached via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Finally, the morpholinosulfonyl group is introduced through a sulfonylation reaction, using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzene: Lacks the amide linkage, resulting in different chemical properties and reactivity.

    N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)aniline: Contains an aniline group instead of a benzamide, affecting its biological activity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-25-15-7-6-14(18-19-15)17-16(21)12-2-4-13(5-3-12)26(22,23)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSFNZUPJXMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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